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molecular formula C2H2F4O3S B1245598 1,1,2,2-tetrafluoroethanesulfonic Acid CAS No. 464-14-2

1,1,2,2-tetrafluoroethanesulfonic Acid

Cat. No. B1245598
M. Wt: 182.1 g/mol
InChI Key: KZWJWYFPLXRYIL-UHFFFAOYSA-N
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Patent
US09376379B2

Procedure details

The tetrafluoroethanesulfonic acid monohydrate (96 g) was taken in a reaction vessel and thionyl chloride (160 g) was added drop-wise at 25° C. over a period of 3 hours. The temperature of reaction mixture was raised to 80° C. and the mixture was refluxed for 30 minutes. The mixture was cooled to 40° C. The crude material (69 g) was subjected to distillation under vacuum.
Name
tetrafluoroethanesulfonic acid monohydrate
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[F:2][CH:3]([F:11])[C:4]([F:10])([F:9])[S:5]([OH:8])(=[O:7])=[O:6].S(Cl)(Cl)=O>>[F:2][CH:3]([F:11])[C:4]([F:10])([F:9])[S:5]([OH:8])(=[O:7])=[O:6] |f:0.1|

Inputs

Step One
Name
tetrafluoroethanesulfonic acid monohydrate
Quantity
96 g
Type
reactant
Smiles
O.FC(C(S(=O)(=O)O)(F)F)F
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The temperature of reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 40° C
DISTILLATION
Type
DISTILLATION
Details
The crude material (69 g) was subjected to distillation under vacuum

Outcomes

Product
Name
Type
Smiles
FC(C(S(=O)(=O)O)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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